1,4,6,7,8,9-HEXACHLORODIBENZO[B,E][1,4]DIOXINE-2,3-DIONE
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Overview
Description
1,4,6,7,8,9-HEXACHLORODIBENZO[B,E][1,4]DIOXINE-2,3-DIONE is a chlorinated organic compound with significant interest in various scientific fields This compound is known for its unique chemical structure, which includes multiple chlorine atoms and an oxanthrene core
Preparation Methods
The synthesis of 1,4,6,7,8,9-HEXACHLORODIBENZO[B,E][1,4]DIOXINE-2,3-DIONE typically involves multiple steps, starting from simpler organic molecules. One common method involves the chlorination of oxanthrene derivatives under controlled conditions. The reaction is usually carried out in the presence of a chlorinating agent such as chlorine gas or thionyl chloride, and the process may require a catalyst to enhance the reaction rate. Industrial production methods often involve large-scale chlorination processes with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,4,6,7,8,9-HEXACHLORODIBENZO[B,E][1,4]DIOXINE-2,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into less chlorinated derivatives. Typical reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide or ammonia are commonly used for these reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce partially dechlorinated oxanthrene derivatives .
Scientific Research Applications
1,4,6,7,8,9-HEXACHLORODIBENZO[B,E][1,4]DIOXINE-2,3-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex chlorinated organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study this compound for its potential biological activity, including its effects on cellular processes and its potential as a bioactive molecule.
Medicine: There is ongoing research into the potential therapeutic applications of this compound, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties
Mechanism of Action
The mechanism by which 1,4,6,7,8,9-HEXACHLORODIBENZO[B,E][1,4]DIOXINE-2,3-DIONE exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular function. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate oxidative stress and influence signal transduction pathways .
Comparison with Similar Compounds
1,4,6,7,8,9-HEXACHLORODIBENZO[B,E][1,4]DIOXINE-2,3-DIONE can be compared with other chlorinated oxanthrene derivatives, such as:
1,2,3,4,6,7,8-Heptachlorooxanthrene: This compound has one additional chlorine atom and exhibits similar chemical properties but may have different reactivity and applications.
1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin: Although structurally similar, this compound has different biological activity and is known for its toxicological effects
Properties
IUPAC Name |
1,4,6,7,8,9-hexachlorodibenzo-p-dioxin-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12Cl6O4/c13-1-2(14)4(16)10-9(3(1)15)21-11-5(17)7(19)8(20)6(18)12(11)22-10 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKPVNUMBFTEAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(C(=O)C(=O)C(=C3O2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12Cl6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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